n-(1-Naphthyl)benzenesulfonamide
Overview
Description
N-(1-Naphthyl)benzenesulfonamide is an organic compound with the chemical formula C₁₆H₁₃NO₂S It is characterized by the presence of a naphthyl group attached to a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of N-(1-Naphthyl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the protein, leading to changes in the cellular environment that can have antiproliferative effects .
Biochemical Pathways
The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . This pathway is shifted in tumor cells due to changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia . By inhibiting CA IX, this compound can disrupt this pathway and potentially slow down or stop the proliferation of tumor cells .
Pharmacokinetics
The compound’s ability to selectively inhibit ca ix suggests that it may have good bioavailability
Result of Action
The inhibition of CA IX by this compound can lead to significant antiproliferative effects . In studies, derivatives of this compound showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
N-(1-Naphthyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . The interaction between this compound and CA IX can be a useful target for discovering novel antiproliferative agents .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on cell function. It has been observed to have a significant effect on gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia . This shift in metabolism to anaerobic glycolysis results in a significant modification in pH .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its selective inhibition of CA IX can lead to the synthesis of new aryl thiazolone–benzenesulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Naphthyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonamide product after purification.
Reaction Scheme:
1-Naphthylamine+Benzenesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The naphthyl ring can undergo oxidation to form naphthoquinones, while reduction reactions can convert it to dihydronaphthalenes.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the naphthyl ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the naphthyl ring.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl ring typically yields naphthoquinones, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
N-(1-Naphthyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as carbonic anhydrase
Biological Studies: The compound can be used to study protein-ligand interactions and enzyme kinetics.
Materials Science: It serves as a building block for synthesizing advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-Naphthyl)benzenesulfonamide: Similar structure but with the naphthyl group attached at the 2-position.
N-Phenylbenzenesulfonamide: Lacks the naphthyl group, resulting in different chemical properties and applications.
N-(1-Naphthyl)benzenesulfonyl chloride: A precursor in the synthesis of N-(1-Naphthyl)benzenesulfonamide.
Uniqueness
This compound is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its ability to interact with aromatic residues in enzyme active sites, making it a valuable compound in drug design and other applications.
Properties
IUPAC Name |
N-naphthalen-1-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-20(19,14-9-2-1-3-10-14)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMDUCAEICPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291665 | |
Record name | n-(1-naphthyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15309-82-7 | |
Record name | NSC77046 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(1-naphthyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-(1-Naphthyl)benzenesulfonamide?
A1: this compound has the molecular formula C16H13NO2S. [] Its structure consists of a benzenesulfonamide group attached to the 1-position of a naphthalene ring. The molecule exhibits a C-SO2-NH-C torsion angle of -70.1(2)° and a dihedral angle of 34.67(4)° between the naphthyl and phenyl ring planes. []
Q2: How does this compound behave in catalytic reactions?
A2: While this compound itself doesn't appear to possess catalytic properties based on the provided research, it serves as a reactant in iridium-catalyzed reactions with internal alkynes. [] In the presence of an iridium catalyst system like [IrCl(cod)]2/PBut3, the compound undergoes C-H bond cleavage at the peri-position of the naphthyl ring, leading to the formation of 8-vinyl-1-naphthyl derivatives. []
Q3: Are there any potential applications of this compound derivatives in medicinal chemistry?
A3: Research indicates that derivatives of this compound, specifically those containing a 4-methoxy substituent on the benzene ring, exhibit potential as dual-target inhibitors. [] These compounds show inhibitory activity against both tubulin and signal transducer and activator of transcription 3 (STAT3), which are relevant targets for cancer therapy. [] Further investigation into the structure-activity relationship of these derivatives could lead to the development of more potent and selective anticancer agents.
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